molecular formula C21H17N5O2 B11696475 3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Katalognummer: B11696475
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: YETZTFXGGJLYRB-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthyl group, a pyridinylmethylidene moiety, and a pyrazole ring, making it an interesting subject for research in organic chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-Methoxy-1-naphthaldehyde: This intermediate can be synthesized from 2-methoxynaphthalene through a formylation reaction.

    Synthesis of Pyridinylmethylidene Hydrazine: This involves the condensation of pyridine-2-carbaldehyde with hydrazine hydrate.

    Formation of the Final Compound: The final step involves the condensation of 2-Methoxy-1-naphthaldehyde with pyridinylmethylidene hydrazine in the presence of a suitable catalyst to form the desired pyrazole derivative.

Analyse Chemischer Reaktionen

3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and naphthyl positions, using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Potential pharmacological properties could be explored for therapeutic applications.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is not well-understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it could bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide include:

The uniqueness of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C21H17N5O2

Molekulargewicht

371.4 g/mol

IUPAC-Name

3-(2-methoxynaphthalen-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H17N5O2/c1-28-19-10-9-14-6-2-3-8-16(14)20(19)17-12-18(25-24-17)21(27)26-23-13-15-7-4-5-11-22-15/h2-13H,1H3,(H,24,25)(H,26,27)/b23-13+

InChI-Schlüssel

YETZTFXGGJLYRB-YDZHTSKRSA-N

Isomerische SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4

Kanonische SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.